

An Important Clarification Regarding CGP71683 Hydrochloride

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Compound of Interest

Compound Name: CGP71683 hydrochloride

Cat. No.: B606631

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Dear Researcher,

Thank you for your request for an in-depth technical guide on **CGP71683 hydrochloride** for neuroscience research, focusing on its role as a GABA B receptor antagonist.

Upon a thorough review of the scientific literature, we must highlight a critical discrepancy. The compound **CGP71683 hydrochloride** is consistently and authoritatively identified as a potent and highly selective Neuropeptide Y (NPY) Y5 receptor antagonist, not a GABA B receptor antagonist. It is possible that this compound has been confused with other research chemicals that share the "CGP" designation, such as CGP 35348 or CGP 55845, which are indeed well-characterized GABA B receptor antagonists.

Providing a guide on **CGP71683 hydrochloride** as a GABA B receptor antagonist would be scientifically inaccurate. To ensure the scientific integrity of the information provided, we propose to generate the detailed guide on one of the following, factually correct topics:

- **CGP71683 hydrochloride** as a Neuropeptide Y (NPY) Y5 receptor antagonist and its applications in neuroscience, particularly in research related to appetite, anxiety, and metabolism.
- A well-established GABA B receptor antagonist (e.g., CGP 55845 or CGP 35348) and its role in neuroscience research.

To demonstrate our ability to fulfill your request on a corrected topic, we have provided a sample of the content you requested below, focusing on the general mechanism of GABA B receptor antagonism and featuring data for established antagonists.

Sample Content: A Technical Guide to GABA B Receptor Antagonists

Introduction to GABA B Receptors in Neuroscience

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. It exerts its effects via two main classes of receptors: the ionotropic GABA A receptors and the metabotropic GABA B receptors. GABA B receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating neuronal excitability and synaptic transmission.^{[1][2]} They mediate slow and prolonged inhibitory signals.^[1]

Located on both presynaptic and postsynaptic membranes, GABA B receptors are obligate heterodimers, composed of GABA B1 and GABA B2 subunits.^[3] Their activation leads to a cascade of downstream signaling events, primarily through the inhibition of adenylyl cyclase and the regulation of ion channels, which results in neuronal hyperpolarization and reduced neurotransmitter release.^[1] Antagonists of the GABA B receptor block these effects, thereby preventing GABA-mediated inhibition and increasing neuronal excitability. This property makes them valuable tools for studying the role of the GABA B system in various physiological and pathological processes, including cognition, epilepsy, and pain.^[2]

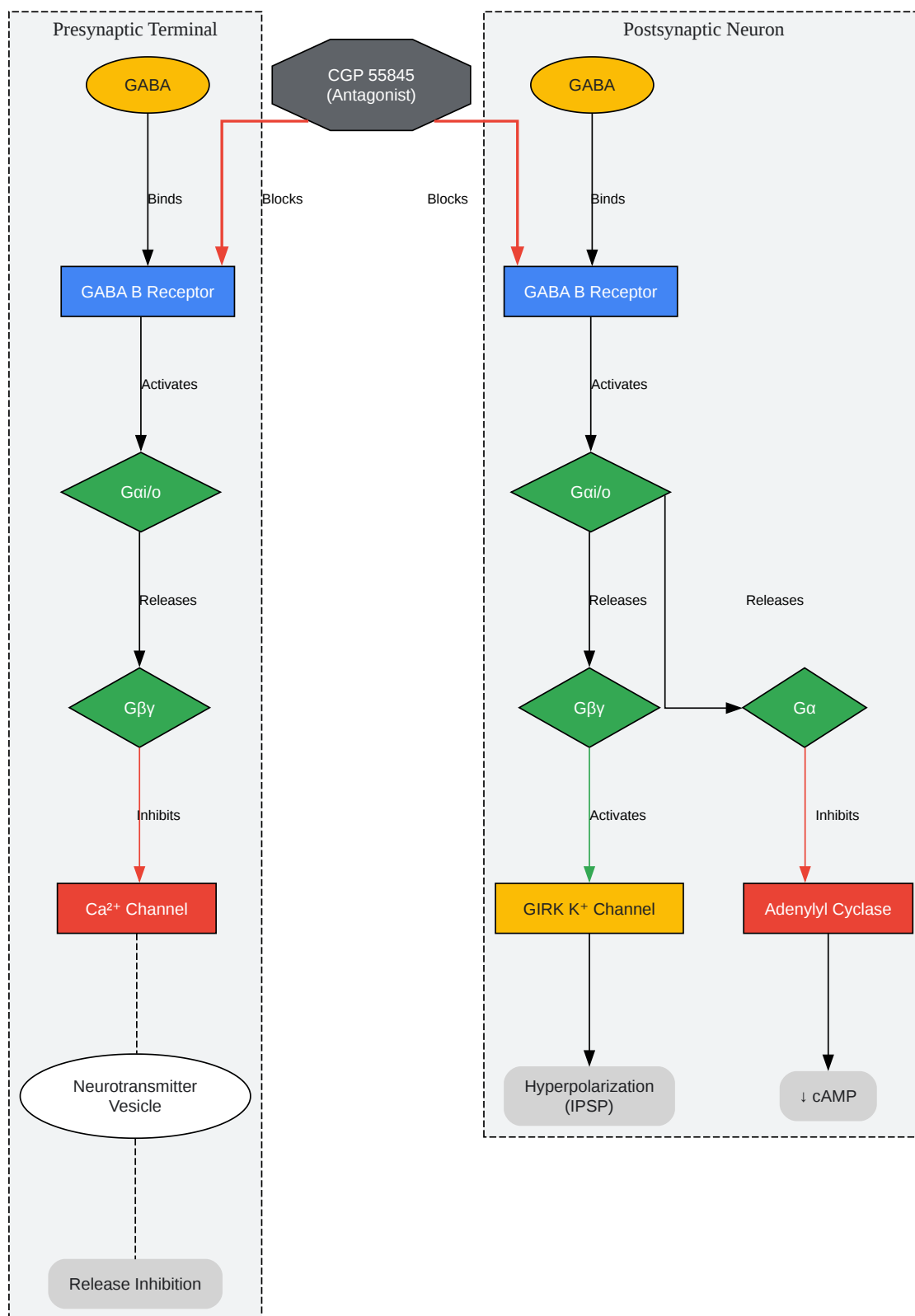
Quantitative Data for Select GABA B Receptor Antagonists

The following table summarizes key quantitative data for well-characterized GABA B receptor antagonists, which are often used in neuroscience research.

Compound Name	Receptor Target	Potency (IC50)	Binding Affinity (pKi)	Notes
CGP 55845 hydrochloride	GABA B	5 nM	8.35	Potent and selective antagonist.[4][5][6]
CGP 35348	GABA B	34 μ M	-	Selective, brain-penetrant antagonist.[7][8]
Saclofen	GABA B	-	-	Selective antagonist.
SCH 50911	GABA B	-	-	Selective, competitive, and orally bioavailable antagonist.

Signaling Pathways

Activation of the GABA B receptor by GABA initiates a signaling cascade through its associated G-protein (G α i/o). This leads to the dissociation of the G α and G β γ subunits. The G α subunit inhibits adenylyl cyclase, reducing cAMP levels, while the G β γ subunit modulates ion channel activity. Presynaptically, this results in the inhibition of voltage-gated Ca²⁺ channels, suppressing neurotransmitter release. Postsynaptically, it leads to the activation of G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels, causing membrane hyperpolarization and an inhibitory postsynaptic potential. GABA B receptor antagonists, such as CGP 55845, block the initial binding of GABA, thereby preventing this entire inhibitory cascade.



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GABA B Receptor signaling at presynaptic and postsynaptic terminals.

Experimental Protocols

This protocol is adapted from methodologies used to study the effects of GABA B antagonists on inhibitory postsynaptic potentials (IPSPs) in rat neocortical neurons.[9]

Objective: To assess the effect of a GABA B receptor antagonist (e.g., CGP 55845A) on presynaptically-mediated paired-pulse depression of IPSPs.

1. Slice Preparation:

- Anesthetize and decapitate a young adult rat according to approved animal care protocols.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
- Cut coronal slices (e.g., 300-400 µm thickness) of the neocortex using a vibratome.
- Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

2. Electrophysiological Recording:

- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Perform whole-cell patch-clamp recordings from pyramidal neurons in the neocortex.
- Use a stimulating electrode to evoke synaptic responses. To isolate inhibitory currents, excitatory transmission can be blocked using antagonists like CNQX and APV.
- Employ a paired-pulse stimulation paradigm (e.g., two stimuli separated by an interstimulus interval of 100-500 ms) to induce use-dependent depression of the IPSP, a phenomenon mediated by presynaptic GABA B autoreceptors.[9]

3. Pharmacological Application:

- Establish a stable baseline recording of paired-pulse depression.
- Bath-apply the GABA B receptor antagonist, CGP 55845A, at a known concentration (e.g., in the micromolar range).
- Record the paired-pulse responses in the presence of the antagonist. A reduction or abolition of paired-pulse depression indicates a successful blockade of presynaptic GABA B autoreceptors.[9]

4. Data Analysis:

- Measure the amplitude of the first and second IPSP in each pair.
- Calculate the paired-pulse ratio (IPSP2/IPSP1) before and after the application of the antagonist.
- Use appropriate statistical tests (e.g., paired t-test) to determine the significance of the antagonist's effect.

We look forward to your feedback and are prepared to develop a comprehensive guide on the corrected topic of your choice.

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